Msh, beta, (9-18), tyr(9)-

Peptide chemistry Melanocortin structure–activity relationships Prohormone processing

The compound designated MSH, beta, (9-18), Tyr(9)- (CAS 75389-13-8), also referred to as beta-[Tyr9]melanotropin-(9-18) or [Tyr9]-beta-MSH-(9-18), is a naturally occurring decapeptide first isolated from porcine hypothalamic extracts. Its primary sequence is H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH, corresponding to residues 9–18 of porcine beta-melanotropin but bearing a unique N-terminal tyrosine substitution in place of the histidine residue conserved across all other known beta-MSH, beta-LPH, alpha-MSH, and ACTH sequences from various species.

Molecular Formula C60H81N15O15
Molecular Weight 1252.4 g/mol
CAS No. 75389-13-8
Cat. No. B12772775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsh, beta, (9-18), tyr(9)-
CAS75389-13-8
Molecular FormulaC60H81N15O15
Molecular Weight1252.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C60H81N15O15/c61-23-7-6-15-41(54(84)73-45(59(89)90)30-50(79)80)70-56(86)47-17-9-25-74(47)58(88)48-18-10-26-75(48)57(87)46(33-76)68-49(78)32-67-52(82)44(29-36-31-66-40-14-5-4-13-38(36)40)72-53(83)42(16-8-24-65-60(63)64)69-55(85)43(28-34-11-2-1-3-12-34)71-51(81)39(62)27-35-19-21-37(77)22-20-35/h1-5,11-14,19-22,31,39,41-48,66,76-77H,6-10,15-18,23-30,32-33,61-62H2,(H,67,82)(H,68,78)(H,69,85)(H,70,86)(H,71,81)(H,72,83)(H,73,84)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyTZPGWLNPVFIJHD-XCLFSWKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-(Tyr9)-MSH-(9-18) Decapeptide (CAS 75389-13-8): Structural Identity and Research-Grade Procurement Profile


The compound designated MSH, beta, (9-18), Tyr(9)- (CAS 75389-13-8), also referred to as beta-[Tyr9]melanotropin-(9-18) or [Tyr9]-beta-MSH-(9-18), is a naturally occurring decapeptide first isolated from porcine hypothalamic extracts. Its primary sequence is H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH, corresponding to residues 9–18 of porcine beta-melanotropin but bearing a unique N-terminal tyrosine substitution in place of the histidine residue conserved across all other known beta-MSH, beta-LPH, alpha-MSH, and ACTH sequences from various species . The compound contains the tetrapeptide core sequence Phe-Arg-Trp-Gly (common to ACTH and alpha-MSH positions 7–10), categorizing it within the melanocortin peptide family, yet the Tyr-for-His substitution represents a singular structural departure not previously reported among endogenous melanocortins . It is supplied as a lyophilized powder with molecular formula C₆₀H₈₁N₁₅O₁₅ and molecular weight of approximately 1252.38 g/mol .

Why Generic Melanocortin Substitution Cannot Replace Beta-(Tyr9)-MSH-(9-18) in Research Applications


Despite sharing the melanocortin core tetrapeptide motif, beta-(Tyr9)-MSH-(9-18) cannot be treated as interchangeable with alpha-MSH, full-length beta-MSH, ACTH, or other melanocortin fragments. The Tyr-for-His substitution at position 9 produces a profound functional divergence: unlike full-length beta-MSH, which potently stimulates tyrosinase activity in mouse melanoma cells (EC₅₀ ≈ 1 × 10⁻⁹ M), this decapeptide exhibits no measurable melanocyte-stimulating activity at concentrations as high as 10⁻⁵ M . Simultaneously, the compound demonstrates a distinct neuropharmacological profile—modulating active and passive avoidance behavior, reversing electroconvulsive shock-induced amnesia, and altering morphine analgesia—that is absent in comparator melanocortins at equivalent doses . These quantitative functional divergences mean that substituting this compound with generic beta-MSH or alpha-MSH would yield fundamentally different experimental outcomes in any assay probing CNS behavioral endpoints or melanocortin receptor structure–activity relationships.

Quantitative Differentiation Evidence for Beta-(Tyr9)-MSH-(9-18) (CAS 75389-13-8) Against Closest Analogs


Unique Tyr9-for-His Substitution Confers a Structurally Singular Decapeptide Not Found in Any Other Endogenous Melanocortin

The decapeptide H-Tyr-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp-OH carries a tyrosine residue at position 9 (the N-terminal position of the decapeptide, corresponding to position 9 of porcine beta-MSH). In every other known beta-MSH, beta-LPH, alpha-MSH, and ACTH sequence across multiple species, this position is occupied by histidine . This represents a qualitatively unique structural feature: no other naturally occurring melanocortin peptide has been reported with a tyrosine at this locus .

Peptide chemistry Melanocortin structure–activity relationships Prohormone processing

Absence of Melanocyte-Stimulating Activity: >10,000-Fold Differential vs. Full-Length Beta-MSH in Mammalian Tyrosinase Assay

In a standardized in vitro mammalian melanocyte assay using mouse melanoma cells and measuring tyrosinase activity via tritiated water production, beta-(Tyr9)-MSH-(9-18) (designated as 'beta p 9-18-MSH') exhibited no detectable activity at concentrations as high as 10⁻⁵ M . In contrast, full-length beta-MSH produced half-maximal stimulation at approximately 1 × 10⁻⁹ M; alpha-MSH and beta h-LPH showed half-maximal stimulation at approximately 1 × 10⁻⁸ M; and ACTH at approximately 1 × 10⁻⁷ M . This represents at minimum a >10,000-fold difference in melanotropic potency between the decapeptide and its parent hormone beta-MSH.

Melanocortin pharmacology Pigmentation research Tyrosinase activation assay

Divergent Grooming Behavior Modulation: Beta-(Tyr9)-MSH-(9-18) Increases Grooming at All Doses Tested While Amphetamine Decreases It

In a direct comparative study with amphetamine, beta-(Tyr9)-MSH-(9-18) administered intracerebroventricularly (icv) at doses of 1 μg, 2 μg, and 5 μg significantly increased grooming behavior in rats . Amphetamine, administered at the same doses via the same route, decreased grooming at all three dose levels . Both compounds increased ambulation similarly at 1 and 2 μg (icv), and both increased rearing at 2 μg, but the grooming parameter showed a qualitatively opposite directional effect between the two agents across the entire dose range tested .

Behavioral pharmacology Neuropsychiatric research Dopaminergic signaling

Absence of Striatal Dopamine Uptake/Release Modulation: Mechanistic Differentiation from Amphetamine

In the same comparative study, beta-(Tyr9)-MSH-(9-18) showed no significant influence on striatal dopamine uptake or release at any dose tested, whereas amphetamine markedly decreased dopamine uptake and facilitated dopamine release in a dose-related manner . This neurochemical dissociation demonstrates that despite shared behavioral effects on ambulation and rearing, the two compounds operate through fundamentally different mechanisms .

Neurochemistry Dopamine transporter Striatal function

Morphine Analgesia Modulation: Beta-(Tyr9)-MSH-(9-18) Decreases Morphine-Induced Analgesia, While Comparator Heptapeptide Shows No Effect

Beta-(Tyr9)-MSH-(9-18), which itself possesses no intrinsic analgesic activity as measured by tail-flick and hot-plate methods, significantly decreased morphine-induced analgesia following intracerebroventricular injection . In contrast, the comparator heptapeptide H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH (which has weak CRF-like activity) showed no modulation of morphine-induced analgesia when tested under the same conditions . Similarly, ACTH₁₋₂₄ at a subcutaneous dose of 100 μg/rat decreased morphine-induced analgesia, but the same dose of H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH was ineffective .

Opioid pharmacology Pain research Melanocortin–opioid interaction

Anti-Amnesic Activity: Reversal of Electroconvulsive Shock-Induced Amnesia Across an Extended Post-Insult Time Window

Beta-(Tyr9)-MSH-(9-18) blocked electroconvulsive shock (ECS)-induced amnesia in rats when administered immediately after ECS, as well as at 4 hours and 20 hours post-ECS . The decapeptide also inhibited extinction of active avoidance behavior and facilitated both spatial discrimination learning and reversal learning in a T-discrimination paradigm . These results suggest the compound can influence learning and memory processes across multiple behavioral tests with a therapeutically relevant extended intervention window .

Memory research Amnesia models Neuroprotection

High-Value Application Scenarios for Beta-(Tyr9)-MSH-(9-18) (CAS 75389-13-8) Based on Verified Differential Evidence


Melanocortin Receptor Structure–Activity Relationship (SAR) Studies Targeting Position 9 Substitution Effects

This decapeptide serves as the only naturally occurring melanocortin fragment bearing a Tyr-for-His substitution at the position immediately preceding the core Phe-Arg-Trp-Gly pharmacophore. As demonstrated by Schally et al., no other beta-MSH, beta-LPH, alpha-MSH, or ACTH sequence across multiple species carries tyrosine at this locus . Researchers conducting SAR studies on melanocortin receptor subtypes (MC1R through MC5R) can use this peptide as a critical comparator to determine how the His→Tyr substitution alters receptor binding affinity, selectivity, and functional coupling—parameters that cannot be assessed using any other endogenous melanocortin fragment.

CNS Behavioral Pharmacology Studies Requiring Melanocortin-Derived Agents Without Classical Melanotropic Activity

The compound's >10,000-fold loss of melanocyte-stimulating activity relative to full-length beta-MSH (EC₅₀ >> 10⁻⁵ M vs. ~1 × 10⁻⁹ M, respectively) makes it uniquely suited for CNS studies where peripheral melanotropic effects would confound interpretation. Unlike alpha-MSH or beta-MSH, which potently activate peripheral melanocortin receptors, this decapeptide's near-complete loss of classical melanotropic potency allows researchers to attribute observed behavioral effects (facilitation of passive avoidance acquisition, delayed extinction of active avoidance, increased open-field ambulation and rearing) to central mechanisms without peripheral pigmentation-related confounds.

Melanocortin–Opioid Interaction Studies Requiring a Non-Analgesic Melanocortin Modulator

As established by Telegdy et al., beta-(Tyr9)-MSH-(9-18) lacks intrinsic analgesic activity but significantly decreases morphine-induced analgesia following intracerebroventricular administration, while the comparator heptapeptide H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH is completely inactive in this paradigm . This profile makes the decapeptide an indispensable tool for dissecting melanocortin–opioid system cross-talk, as it allows researchers to study melanocortin-mediated modulation of opioid analgesia without the confounding presence of intrinsic analgesic effects that would complicate interpretation of results obtained with ACTH fragments or other melanocortins.

Post-Traumatic Amnesia and Memory Consolidation Research Utilizing Extended Intervention Window Models

The compound's ability to block electroconvulsive shock-induced amnesia when administered up to 20 hours post-insult provides an unusually broad therapeutic time window not typical of classical melanocortin-derived memory-modulating peptides. This property makes beta-(Tyr9)-MSH-(9-18) particularly valuable for studies of delayed post-traumatic memory intervention, where compounds such as ACTH₄₋₁₀ or alpha-MSH fragments typically demonstrate efficacy only within a narrower post-insult timeframe. The decapeptide also facilitates spatial discrimination learning and reversal learning in T-maze paradigms , supporting its use in cognitive flexibility and executive function research.

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